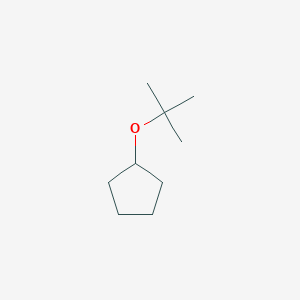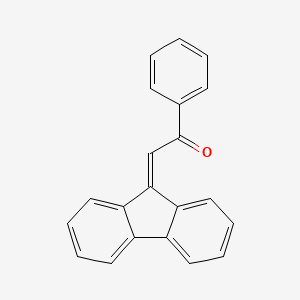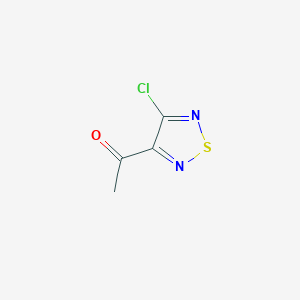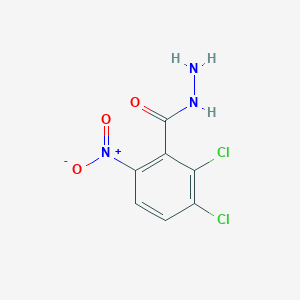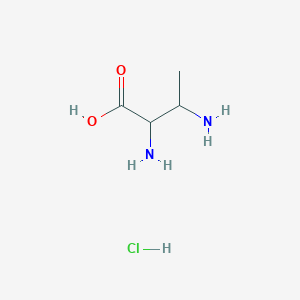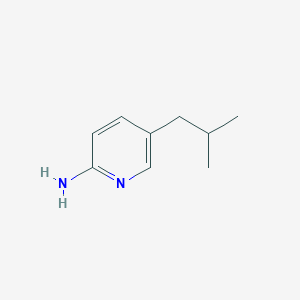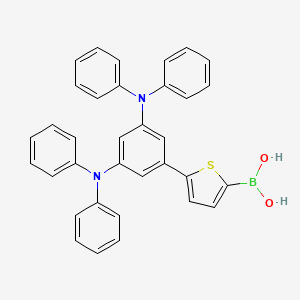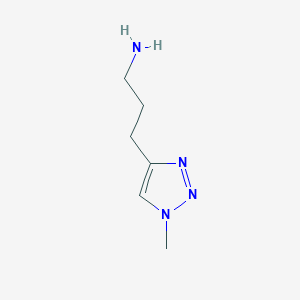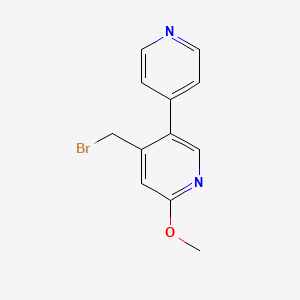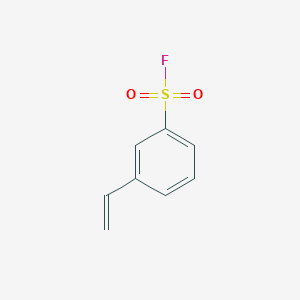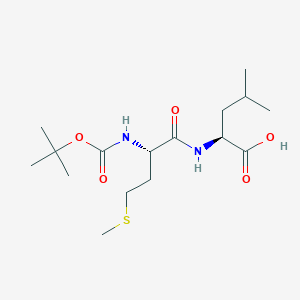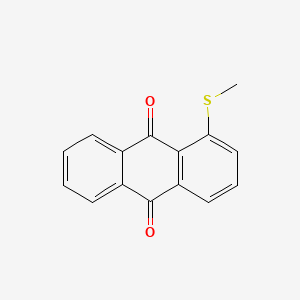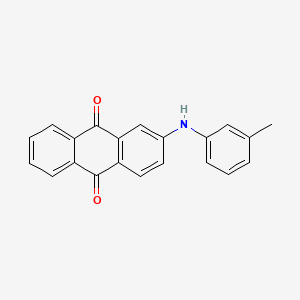
2-(3-Methylanilino)anthracene-9,10-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(m-Tolylamino)anthracene-9,10-dione is a derivative of anthracene-9,10-dione, also known as anthraquinone. Anthraquinone derivatives are known for their diverse applications in various fields, including dyes, pigments, and pharmaceuticals. The compound 2-(m-Tolylamino)anthracene-9,10-dione features an anthraquinone core substituted with a m-tolylamino group, which imparts unique chemical and physical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(m-Tolylamino)anthracene-9,10-dione typically involves the reaction of anthracene-9,10-dione with m-toluidine under specific conditions. One common method includes:
Starting Materials: Anthracene-9,10-dione and m-toluidine.
Reaction Conditions: The reaction is often carried out in the presence of a catalyst, such as a Lewis acid, and under reflux conditions to facilitate the formation of the desired product.
Purification: The product is usually purified by recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
Industrial production methods for 2-(m-Tolylamino)anthracene-9,10-dione may involve large-scale batch reactions using similar starting materials and conditions as described above. The process is optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
化学反应分析
Types of Reactions
2-(m-Tolylamino)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety back to the corresponding dihydroxy compound.
Substitution: The m-tolylamino group can participate in substitution reactions, leading to further functionalization of the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic or nucleophilic reagents can be employed depending on the desired substitution reaction.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydroxy derivatives.
Substitution: Various substituted anthraquinone derivatives depending on the reagents used.
科学研究应用
2-(m-Tolylamino)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Studied for its potential use in drug development, particularly in the design of new anticancer agents.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
作用机制
The mechanism of action of 2-(m-Tolylamino)anthracene-9,10-dione, particularly in biological systems, involves its interaction with cellular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its function and leading to cell death. Additionally, it may inhibit key enzymes involved in cellular processes, contributing to its potential anticancer activity.
相似化合物的比较
Similar Compounds
Anthracene-9,10-dione: The parent compound, known for its use in dyes and pigments.
2,6-Diaminoanthracene-9,10-dione: Another derivative with potential anticancer properties.
1,4-Diaminoanthracene-9,10-dione: Known for its DNA-binding properties and biological activity.
Uniqueness
2-(m-Tolylamino)anthracene-9,10-dione is unique due to the presence of the m-tolylamino group, which imparts specific chemical reactivity and biological activity. This substitution can enhance the compound’s ability to interact with biological targets, making it a valuable molecule for research and potential therapeutic applications.
属性
CAS 编号 |
68469-49-8 |
|---|---|
分子式 |
C21H15NO2 |
分子量 |
313.3 g/mol |
IUPAC 名称 |
2-(3-methylanilino)anthracene-9,10-dione |
InChI |
InChI=1S/C21H15NO2/c1-13-5-4-6-14(11-13)22-15-9-10-18-19(12-15)21(24)17-8-3-2-7-16(17)20(18)23/h2-12,22H,1H3 |
InChI 键 |
IRXDZGXYHBHUAL-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)NC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



